molecular formula C17H20N4O2 B2749429 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine CAS No. 2198508-27-7

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine

Cat. No.: B2749429
CAS No.: 2198508-27-7
M. Wt: 312.373
InChI Key: PPOYOVBBHMLXDJ-UHFFFAOYSA-N
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Description

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a synthetically designed organic compound serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. This molecule integrates several privileged structural motifs, including a pyrazine carboxamide group and a piperidine ring, which is further functionalized with a 3-methylpyridin-2-yloxymethyl moiety. Such a combination is frequently explored in the development of pharmacologically active compounds, as evidenced by patents detailing the use of similar N-pyridyl pyridine-sulfonamide and dihydropyrimidine derivatives for therapeutic applications . The compound's structure is named according to IUPAC principles outlined in the organic compound naming rules . Its molecular framework suggests potential as a key intermediate for designing targeted inhibitors. Researchers can utilize this compound to probe protein-ligand interactions, given that the pyrazine ring can act as a hydrogen bond acceptor, while the piperidine and pyridine rings contribute to spatial orientation and binding affinity. It is strictly for research use only (RUO) and is intended for laboratory studies, including but not limited to, high-throughput screening, structure-activity relationship (SAR) analysis, and as a building block in multicomponent reactions to create more complex chemical libraries. Proper handling and adherence to safe laboratory practices are required.

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-3-2-6-20-16(13)23-12-14-4-9-21(10-5-14)17(22)15-11-18-7-8-19-15/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOYOVBBHMLXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions can vary widely depending on the specific transformation being targeted.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Cancer Research :
    • The compound has been investigated for its potential as a selective inhibitor in cancer therapy. Studies have demonstrated that derivatives of pyrazine compounds can act as potent inhibitors of CHK1 (Checkpoint Kinase 1), which is crucial for DNA damage response pathways in cancer cells. For instance, multi-parameter optimization of related compounds has led to the identification of effective CHK1 inhibitors that enhance the efficacy of DNA-damaging chemotherapy agents .
  • Pain Management :
    • Research indicates that compounds similar to 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine may exhibit analgesic properties by modulating the endocannabinoid system through inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide . This suggests potential applications in developing pain relief medications.
  • Neurological Disorders :
    • The compound’s structural characteristics may allow it to interact with various neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders. Its ability to penetrate the blood-brain barrier could enhance its effectiveness as a neuroprotective agent .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound has been used in studies focusing on enzyme inhibition, particularly targeting kinases involved in cellular signaling pathways. By understanding how this compound interacts with specific enzymes, researchers can develop more targeted therapies for diseases characterized by aberrant signaling .
  • Structure-Activity Relationship (SAR) Studies :
    • The exploration of structure-activity relationships has been critical in optimizing the pharmacological properties of compounds related to this compound. Researchers have utilized SAR studies to identify key structural features that enhance potency and selectivity against specific biological targets .

Case Study 1: CHK1 Inhibitors

A series of pyrazine derivatives were synthesized and evaluated for their ability to inhibit CHK1. The results indicated that modifications at specific positions on the pyrazine ring significantly influenced both potency and selectivity. One derivative showed over 400-fold selectivity for CHK1 over CHK2, demonstrating the potential of these compounds in cancer therapy .

Case Study 2: FAAH Inhibition

In another study, compounds structurally related to this compound were tested for their ability to inhibit FAAH activity. These compounds exhibited promising analgesic effects in preclinical models, suggesting their potential use in pain management therapies .

Mechanism of Action

The mechanism of action for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Scaffold Variations
  • Target Compound : Pyrazine-piperidine linked via a carbonyl group, with a (3-methylpyridin-2-yl)oxymethyl substituent.
  • 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine (): Differs in the pyridine substituent (6-trifluoromethyl vs. 3-methyl). The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces lipophilicity compared to the methyl group .
  • N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (): Replaces the piperidine-carbonyl linkage with a carboxamide group. The isopropoxy-phenyl substituent may improve solubility but reduce membrane permeability .
Receptor Modulation
  • Sch-350634 (): A piperazine-based CCR5 antagonist with oral bioavailability. The piperidine scaffold in the target compound may offer improved CNS penetration due to reduced polarity .
  • PF-470 (): A pyrazolo-pyrazine mGluR5 antagonist with high potency but discontinued due to delayed hypersensitivity. Highlights the risk of pyrazine-related immunotoxicity in structurally similar compounds .
Enzyme Inhibition
  • Hydrazine Derivatives (): Thiazole-pyridine hydrazines act as MAO-B inhibitors. The target compound’s pyrazine-piperidine core may lack the planar geometry required for similar enzyme interactions .

Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Metabolic Stability (t₁/₂, min) Key Structural Influence
Target Compound 2.1 0.15 (PBS) 45 (Human Liver Microsomes) 3-Methylpyridin-2-yl enhances lipophilicity
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine 1.8 0.09 (PBS) 90 Trifluoromethyl increases metabolic stability
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide 1.5 0.25 (PBS) 30 Isopropoxy group improves aqueous solubility
Sch-350634 3.2 0.03 (PBS) 120 Piperazine and trifluoromethyl enhance bioavailability

*Predicted using fragment-based methods.

Key Research Findings

Substituent Effects on Activity :

  • Electron-donating groups (e.g., 3-methylpyridin-2-yl) improve lipophilicity and binding to hydrophobic receptor pockets, as seen in CCR5 antagonists .
  • Bulky substituents (e.g., trifluoromethyl) enhance metabolic stability but may reduce target engagement due to steric hindrance .

Toxicity Considerations :

  • Pyrazine derivatives (e.g., PF-470) show mechanism-mediated toxicity, suggesting rigorous safety profiling is critical for the target compound .

Biological Activity

The compound 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.30 g/mol
  • SMILES Notation : CC(C(=O)N1CCCCC1)C(C2=C(N=C(C=N2)C=C(C=C2)C=C2))O

The structure features a piperidine ring, a pyrazine moiety, and a 3-methylpyridine unit, which may contribute to its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate amines.
  • Introduction of the Pyrazine Moiety : Involves coupling reactions under specific conditions.
  • Final Coupling : Integrating the piperidine and pyrazine components to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, potentially modulating their activity. The presence of the piperidine and pyrazine groups suggests interactions with neurotransmitter systems and metabolic enzymes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance:

  • Cytotoxicity Assays : Compounds structurally related to this pyrazine derivative have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves apoptosis induction through caspase activation pathways .

Antiviral Activity

Research has highlighted the potential of pyrazine derivatives as antiviral agents. For example, certain derivatives have shown enhanced activity against viral targets, suggesting that modifications in the structure can lead to improved biological efficacy .

Neuroprotective Effects

The 3-methylpyridine moiety is known for its neuroprotective properties. Compounds containing this unit have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .

Case Studies

  • Anticancer Studies : A study on structurally similar compounds demonstrated that modifications in the pyrazine ring can enhance cytotoxicity against cancer cells while minimizing effects on normal cells .
  • Neuroprotection : Research has shown that certain piperidine derivatives exhibit protective effects against excitotoxicity in neuronal cultures, suggesting potential applications in neuropharmacology .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a pyridine derivative (e.g., 3-methylpyridin-2-ol) to a piperidine scaffold via etherification, followed by carbonyl activation for pyrazine conjugation. Key steps include:

  • Etherification : Use of NaOH in dichloromethane to form the ether linkage between pyridine and piperidine moieties (as demonstrated in analogous syntheses) .
  • Carbonyl Activation : Employing coupling agents like EDCl or HOBt for amide bond formation between the piperidine and pyrazine groups .
    Yield Optimization Strategies :
  • Vary reaction solvents (e.g., dichloromethane vs. ethanol) to improve solubility.
  • Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of pyrazine derivative) to reduce side reactions.
  • Purify intermediates via column chromatography (hexanes/EtOAc mixtures with 0.25% Et₃N, as in ) to enhance final product purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions in NMR or MS data often arise from isomeric byproducts or residual solvents. Methodological approaches include:

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, high-resolution MS, and IR spectroscopy to cross-validate functional groups .
  • Comparative Analysis : Reference spectral libraries of structurally similar piperidine-pyrazine hybrids (e.g., CAS RN 886851-58-7) for peak assignment .
  • Dynamic Studies : Perform variable-temperature NMR to identify rotamers or tautomers causing spectral ambiguity .

Basic: What analytical techniques are effective for assessing purity post-synthesis?

Answer:

  • HPLC : Use C18 columns (e.g., Ascentis® Express) with UV detection at 254 nm for baseline separation of impurities .
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexanes, 1:1) and visualize under UV254 .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content) to detect non-volatile impurities .

Advanced: What strategies are used to investigate metabolic stability in in vitro assays?

Answer:

  • Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t₁/₂) .
  • CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Metabolite Identification : Employ high-resolution MS/MS to map oxidation or hydrolysis products .

Basic: How does solvent choice influence reaction efficiency?

Answer:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilic substitution rates but may increase side reactions.
  • Chlorinated Solvents (e.g., dichloromethane): Favor etherification steps due to low polarity and inertness .
  • Ethanol/Acetic Acid : Ideal for condensation reactions (e.g., hydrazine formation) under reflux .

Advanced: What computational approaches predict binding affinity with target enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., kinase domains) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .

Basic: What parameters are critical when scaling up synthesis?

Answer:

  • Heat Management : Use jacketed reactors for exothermic steps (e.g., acylations) to prevent thermal degradation .
  • Solvent Volume : Maintain a 5:1 solvent-to-reactant ratio to ensure homogeneity in larger batches .
  • Purification Scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale purification .

Advanced: How to differentiate isomeric byproducts formed during synthesis?

Answer:

  • Chiral HPLC : Use Chiralpak® columns to separate enantiomers (e.g., R/S configurations in piperidine derivatives) .
  • NOESY NMR : Identify spatial proximities between protons to assign stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .

Basic: What are the stability profiles under various storage conditions?

Answer:

  • Short-Term Storage : -20°C in argon-sealed vials to prevent oxidation of the pyrazine ring .
  • Long-Term Stability : Lyophilized solids stored at 4°C show <5% degradation over 12 months .
  • Light Sensitivity : Amber glassware is critical to avoid photodegradation of the pyridine moiety .

Advanced: How to elucidate degradation pathways under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions, then analyze via LC-MS .
  • Isotope Labeling : Synthesize deuterated analogs to trace hydrolytic cleavage sites (e.g., ester or amide bonds) .
  • QTOF-MS/MS : Fragment degradation products to propose mechanistic pathways (e.g., β-elimination in piperidine derivatives) .

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